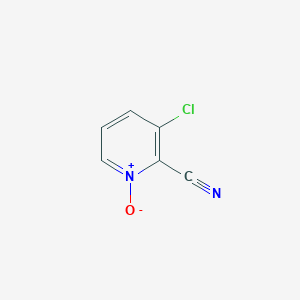

3-chloro-2-cyanopyridine-N-oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3ClN2O |

|---|---|

Molecular Weight |

154.55 g/mol |

IUPAC Name |

3-chloro-1-oxidopyridin-1-ium-2-carbonitrile |

InChI |

InChI=1S/C6H3ClN2O/c7-5-2-1-3-9(10)6(5)4-8/h1-3H |

InChI Key |

KFUMPYNJUQLOPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C([N+](=C1)[O-])C#N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

3-chloro-2-cyanopyridine-N-oxide chemical structure and properties

The following technical guide details the chemical structure, synthesis, and properties of 3-chloro-2-cyanopyridine-N-oxide (systematically 3-chloro-2-pyridinecarbonitrile 1-oxide ).

Content Type: In-depth Technical Guide Subject: Heterocyclic Chemistry / Pyridine N-Oxides Target Audience: Medicinal Chemists, Process Engineers, Drug Discovery Scientists

Executive Summary & Chemical Identity[1]

This compound is a highly functionalized pyridine derivative characterized by the presence of a nitrile group at the C2 position, a chlorine atom at the C3 position, and an N-oxide moiety at the nitrogen center. This molecule represents a "push-pull" electronic system where the electron-withdrawing nitrile and chlorine groups, combined with the amphoteric N-oxide, create unique regioselective handles for nucleophilic functionalization.

It is distinct from its more common isomer, 2-chloro-3-cyanopyridine-1-oxide (a key intermediate for the antiretroviral drug Nevirapine). While the isomer is a commodity chemical, the 3-chloro-2-cyano variant is a specialized scaffold used to access 2,3,4-trisubstituted pyridine architectures often inaccessible via standard pyridine chemistry.

Chemical Identifiers

| Property | Detail |

| IUPAC Name | 3-chloro-1-oxidopyridin-1-ium-2-carbonitrile |

| Common Name | This compound |

| Parent Compound | 3-chloro-2-pyridinecarbonitrile (CAS 149438-88-8) |

| Molecular Formula | C₆H₃ClN₂O |

| Molecular Weight | 154.55 g/mol |

| Predicted LogP | ~0.5 - 0.8 (Lower than parent due to N-O polarity) |

Structural Analysis & Electronic Properties

The reactivity of this compound is dictated by the interplay of three functional groups. Understanding the electronic distribution is critical for predicting reaction outcomes.

Electronic Effects

-

N-Oxide (N⁺–O⁻): Acts as both an electron donor (via resonance to C2 and C4) and an electron withdrawer (via induction). In this specific scaffold, the inductive withdrawal is amplified by the adjacent nitrile.

-

C2-Nitrile (CN): A strong electron-withdrawing group (EWG) that significantly acidifies the adjacent positions and deactivates the ring toward electrophilic attack, while activating it for nucleophilic attack.

-

C3-Chlorine (Cl): Provides steric bulk and inductive withdrawal. Unlike C2 or C4 halogens, the C3 halogen is not typically labile to

displacement unless the ring is highly activated, but the N-oxide facilitates unique transformations at the C4 position (para to the N-oxide).

Visualization: Structural Resonance & Activation

The following diagram illustrates the resonance contribution that activates the C4 position for nucleophilic attack.

Caption: Electronic activation pathway showing the susceptibility of the C4 position to nucleophilic attack due to the cooperative effects of the N-oxide and Nitrile groups.

Synthesis Protocols

The synthesis of this compound is typically achieved via the direct oxidation of the parent pyridine. Due to the electron-deficient nature of the pyridine ring (caused by Cl and CN), standard oxidation methods require forcing conditions or potent oxidants.

Method A: m-CPBA Oxidation (Laboratory Scale)

This is the preferred method for high purity on a gram scale.

-

Reagents: 3-chloro-2-pyridinecarbonitrile (1.0 eq), m-chloroperoxybenzoic acid (mCPBA, 1.2–1.5 eq).

-

Solvent: Dichloromethane (DCM) or Chloroform.

-

Conditions: Reflux (40°C) for 12–24 hours.

Protocol:

-

Dissolve 3-chloro-2-pyridinecarbonitrile (e.g., 10 mmol) in DCM (50 mL).

-

Add mCPBA (70-75% purity) portion-wise at 0°C to control the exotherm.

-

Allow the mixture to warm to room temperature and then reflux. Monitor via TLC (Polar mobile phase, e.g., 10% MeOH/DCM).

-

Workup: Cool to room temperature. Wash with aqueous sodium bisulfite (to quench excess peroxide) followed by saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).

-

Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

-

Purification: Recrystallization from EtOAc/Hexane or column chromatography.

Method B: Urea-Hydrogen Peroxide (UHP) / TFAA (Scalable)

For larger scales, avoiding mCPBA byproducts is advantageous. The UHP/TFAA system generates trifluoroperacetic acid in situ.

-

Reagents: Urea-Hydrogen Peroxide complex (UHP), Trifluoroacetic anhydride (TFAA).

-

Solvent: Acetonitrile or DCM.

-

Mechanism: TFAA activates H₂O₂ to form CF₃CO₃H, a potent electrophilic oxidant capable of overcoming the deactivated pyridine ring.

Protocol:

-

Suspend UHP (2.0 eq) in dry acetonitrile.

-

Add 3-chloro-2-pyridinecarbonitrile (1.0 eq).

-

Add TFAA (2.0 eq) dropwise at 0°C.

-

Stir at ambient temperature. The reaction is typically faster than mCPBA oxidation.

Synthesis Workflow Diagram

Caption: Step-by-step synthesis workflow for the N-oxidation of 3-chloro-2-cyanopyridine.

Physical & Chemical Properties[4][5][6]

While specific experimental data for the N-oxide is scarce in open literature compared to its isomer, its properties can be reliably extrapolated from the parent compound and homologous series.

| Property | Value / Characteristic | Notes |

| Physical State | Solid (Crystalline) | Likely off-white to pale yellow needles. |

| Melting Point | > 120°C (Predicted) | N-oxides typically melt 40-80°C higher than parent pyridines (Parent MP: 83°C). |

| Solubility | Soluble in DCM, MeOH, DMSO. | Poor solubility in non-polar alkanes (Hexane). |

| Stability | Thermally sensitive >150°C. | Potential for deoxygenation or rearrangement (Polonovski type) at high heat. |

| Reactivity Hazard | Oxidizer compatibility.[2] | Avoid contact with strong reducing agents or metal powders. |

Reactivity Profile & Applications

The this compound scaffold is a versatile intermediate. The N-oxide group is not the final target but a "director" for further functionalization.

A. Nucleophilic Substitution at C4 (Regioselective)

The most valuable transformation is the introduction of nucleophiles at the C4 position.

-

Mechanism: The N-oxide activates the C4 position (para) and C2 position (ortho). Since C2 is blocked by the Cyano group and C3 is blocked by Chlorine, C4 becomes the primary site for nucleophilic attack.

-

Reaction: Treatment with nucleophiles (e.g., amines, alkoxides) often leads to substitution at C4, sometimes accompanied by deoxygenation if PCl₃/POCl₃ is used.

-

Example: Reaction with POCl₃ (phosphoryl chloride) typically yields 3,4-dichloro-2-cyanopyridine or 4-chloro-3-chloro-2-cyanopyridine via the Meisenheimer complex rearrangement.

B. Modified Reissert-Henze Reaction

Reaction with trimethylsilyl cyanide (TMSCN) and an acyl chloride (e.g., dimethylcarbamoyl chloride) can introduce a second cyano group or functionalize the ring, although the C2 position is already occupied. This often forces substitution to C6.

C. Deoxygenation

To return to the pyridine state after functionalization:

-

Reagents: PCl₃, Zn/AcOH, or Pd/C + H₂.

-

Outcome: Restoration of the basic pyridine nitrogen.

Reactivity Pathway Diagram

Caption: Primary reactivity pathways demonstrating the use of the N-oxide as a directing group for C4 functionalization.

Safety and Handling

-

Hazard Classification: Pyridine N-oxides are generally skin and eye irritants. The presence of the nitrile group adds potential toxicity via metabolic release of cyanide (though the aromatic nitrile is relatively stable).

-

Thermal Hazards: N-oxides can decompose exothermically. Distillation should be avoided; purification is best via crystallization or chromatography.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic nature requires protection from moisture.

References

-

Preparation of Cyanopyridines by Direct Cyanation. Thieme Connect. (Discusses the synthesis of the parent 3-chloro-2-pyridinecarbonitrile and N-oxide precursors).

-

Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001.[3][4] (Comprehensive review of oxidation methods including mCPBA and MTO/H2O2).

-

Synthesis of 2-chloro-3-cyanopyridine derivatives. BenchChem Application Notes. (Provides context on the isomeric 2-chloro-3-cyano series for comparison).

-

PubChem Compound Summary: 2-Chloro-3-cyanopyridine. (Data on the isomer for structural property extrapolation).

Sources

Difference between 3-chloro-2-cyanopyridine-N-oxide and 2-chloro-3-cyanopyridine

Title: Comparative Chemoselectivity & Functional Utility: 3-Chloro-2-Cyanopyridine-N-Oxide vs. 2-Chloro-3-Cyanopyridine

Executive Summary

This guide provides a rigorous technical comparison between This compound (Compound A) and 2-chloro-3-cyanopyridine (Compound B). While these two compounds share the same elemental formula (

-

2-Chloro-3-cyanopyridine (Compound B) is a high-volume industrial intermediate ("The Workhorse") used extensively in the synthesis of HIV antivirals (e.g., Nevirapine) and sulfonylurea herbicides. Its reactivity is dominated by

susceptibility at the C2 position. -

This compound (Compound A) is a specialized, highly polar intermediate ("The Director"). It is typically encountered in regioisomer studies or as a transient species where the N-oxide moiety is used to activate the ring for further functionalization (e.g., at C4) before being reduced.

This document details the divergence in their electrophilicity, synthetic protocols, and safety handling.

Structural & Electronic Characterization

The core difference lies in the position of the chlorine atom relative to the ring nitrogen and the oxidation state of the nitrogen .

| Feature | This compound | 2-Chloro-3-Cyanopyridine |

| Structure | N-oxide ( | Free Pyridine base with Cl at |

| Electronic Effect | The | The ring Nitrogen is purely electron-withdrawing (inductive + mesomeric), activating C2 and C4. The 3-CN group further acidifies the C2 position. |

| Dipole Moment | High (~4.0 - 5.0 D) due to the | Moderate (~3.5 D) . |

| Solubility | Polar aprotic solvents (DMSO, DMF). Poor solubility in non-polar alkanes. | Soluble in DCM, Ethyl Acetate, Toluene. |

| Primary Reactivity | C4-Substitution (Nucleophilic) or Deoxygenative Chlorination . | C2-Substitution ( |

Electronic Activation Diagram

The following diagram illustrates the resonance effects that dictate the reactive sites for both molecules.

Caption: Comparative electronic activation. Compound A directs attack to C4 or facilitates oxygen removal; Compound B is primed for C2-chloride displacement.

Reactivity Profile & Mechanism

A. 2-Chloro-3-Cyanopyridine (The Electrophile)

This molecule is designed for Nucleophilic Aromatic Substitution (

-

Mechanism: The ring nitrogen and the nitrile group at C3 withdraw electron density from C2. This makes the carbon-chlorine bond highly polarized and susceptible to attack by amines, thiols, or alkoxides.

-

Key Reaction: Formation of Nevirapine intermediates involves reacting this molecule with cyclopropylamine. The Chlorine is the leaving group.

-

Stability: The C-Cl bond is stable to hydrolysis under neutral conditions but labile under basic conditions.

B. This compound (The Amphiphile)

Pyridine N-oxides exhibit "schizophrenic" reactivity—they react with both nucleophiles and electrophiles.

-

Nucleophilic Attack: The N-oxide activates the C4 (para) position. Unlike the free base, where the C3-Cl is relatively inert, the N-oxide can allow nucleophilic attack at C4, potentially leading to 4-substituted products.

-

Deoxygenative Chlorination (The "Meisenheimer" Route): If treated with

, this molecule undergoes a rearrangement where the oxygen is removed, and a chlorine is added to the-

Note: This is distinct from the synthesis of Compound B. Compound B is usually made by chlorinating 3-cyanopyridine-N-oxide, not the 3-chloro variant.

-

Synthetic Pathways

The synthesis of these molecules highlights their relationship.[1] Compound B is often the product of an N-oxide rearrangement.

Pathway 1: Industrial Synthesis of 2-Chloro-3-Cyanopyridine

The standard route does not start with 3-chloropyridine. It starts with nicotinonitrile (3-cyanopyridine).

-

Oxidation: 3-cyanopyridine +

/Urea -

Regioselective Chlorination: 3-cyanopyridine-N-oxide +

Pathway 2: Synthesis of this compound

This is a "reverse" approach, typically used when the 2-cyano regioisomer is required.

-

Precursor: Start with 3-chloro-2-cyanopyridine (synthesized via Sandmeyer from 3-amino-2-cyanopyridine).

-

Oxidation: Treat with mCPBA (meta-chloroperoxybenzoic acid) in DCM.

-

Product: This compound .

Caption: Distinct synthetic lineages. Compound B is derived from an N-oxide rearrangement; Compound A is formed by direct oxidation of the halogenated base.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-3-Cyanopyridine (Compound B)

Target: High-purity intermediate for medicinal chemistry.

Reagents:

-

3-Cyanopyridine-N-oxide (1.0 eq)[5]

-

Phosphorus Oxychloride (

) (5.0 eq) - (0.1 eq - Catalyst)

Procedure:

-

Setup: Equip a 3-neck round bottom flask with a reflux condenser, temperature probe, and

inlet. Connect the outlet to a caustic scrubber (NaOH) to trap HCl gas. -

Addition: Charge 3-Cyanopyridine-N-oxide solid into the flask.

-

Solvent/Reagent: Slowly add

at room temperature (Exothermic!). Add -

Reaction: Heat the mixture to 85–95°C for 4–6 hours. Monitor by HPLC/TLC. The reaction is complete when the N-oxide peak disappears.

-

Quench: Cool to 40°C. Remove excess

via vacuum distillation. -

Workup: Pour the residue slowly onto crushed ice (Hydrolysis of phosphoryl chlorides is violent). Neutralize to pH 7 with

. -

Extraction: Extract with Dichloromethane (DCM). Dry over

and concentrate. -

Purification: Recrystallize from Ethanol/Water.

-

Yield: Typically 85-90%.

-

Appearance: White to off-white crystalline solid.[6]

-

Protocol B: Preparation of this compound (Compound A)

Target: Oxidized derivative for mechanistic studies.

Reagents:

-

3-Chloro-2-cyanopyridine (1.0 eq)

-

mCPBA (70-75% wt) (1.2 eq)

-

Dichloromethane (DCM) (Solvent)

Procedure:

-

Dissolution: Dissolve 3-chloro-2-cyanopyridine in DCM (0.1 M concentration).

-

Oxidation: Cool to 0°C. Add mCPBA portion-wise over 30 minutes to control exotherm.

-

Incubation: Allow to warm to room temperature and stir for 12–18 hours.

-

Workup: Wash the organic layer with saturated

(3x) to remove m-chlorobenzoic acid byproduct. -

Drying: Dry organic layer over

. -

Isolation: Evaporate solvent. The N-oxide is typically more polar; if necessary, purify via column chromatography (Gradient: DCM

5% MeOH/DCM).

Safety & Handling (SDS Summary)

| Parameter | 2-Chloro-3-Cyanopyridine | Pyridine N-Oxides (General) |

| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A. | Often Acute Tox. 4; Potential Energetic Material. |

| Hazards | Toxic if swallowed.[7][8][9] Releases HCN if burned. | Explosion Hazard: N-oxides can decompose violently at high temperatures or in the presence of metal catalysts. |

| Storage | Cool, dry place.[8][10][11] Stable. | Store below 25°C. Protect from light. |

| Incompatibility | Strong oxidizers, Strong bases.[12] | Acid Chlorides / Anhydrides (Can cause violent rearrangement/decomposition). |

References

-

BenchChem Technical Support. (2025).[4][13] Synthetic Routes to 2-Chloro-3-Cyanopyridine Derivatives: Application Notes and Protocols. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. Retrieved from

-

Baran, P. S., & Weickgenannt, A. (2012).[14] Pyridine N-Oxides: Reactivity and Synthesis. Baran Lab Group Meeting Notes. Retrieved from

-

Google Patents. (2014). CN103570617B - Preparation method of 3-cyano-pyridine N-oxide.[11] Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-3-cyanopyridine. Retrieved from

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Chloro-3-cyanopyridine | 6602-54-6 [chemicalbook.com]

- 3. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]

- 11. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. baranlab.org [baranlab.org]

3-chloro-2-pyridinecarbonitrile N-oxide molecular weight and formula

This technical guide details the physicochemical properties, synthesis, and reactivity profile of 3-chloro-2-pyridinecarbonitrile N-oxide , a specialized heterocyclic intermediate used in the development of agrochemicals and pharmaceutical scaffolds.

Characterization, Synthetic Protocols, and Reactivity Profile

Executive Summary

3-Chloro-2-pyridinecarbonitrile N-oxide (also known as 3-chloro-2-cyanopyridine 1-oxide) is an oxidized pyridine derivative serving as an electrophilic scaffold for downstream functionalization. Unlike its parent pyridine, the N-oxide moiety modifies the electron density of the aromatic ring, facilitating nucleophilic substitution at the C-4 and C-6 positions and enabling specific rearrangement reactions (e.g., Boekelheide rearrangement). This guide provides researchers with the critical data and protocols necessary to synthesize and utilize this compound effectively.

Physicochemical Profile

The following data characterizes the target molecule based on stoichiometric calculation and structural analogues.

| Property | Value | Notes |

| IUPAC Name | 3-chloro-2-cyano-1λ⁵-pyridin-1-ol | Alternative: 3-chloro-2-pyridinecarbonitrile 1-oxide |

| Molecular Formula | C₆H₃ClN₂O | |

| Molecular Weight | 154.55 g/mol | Calculated (C: 72.07, H: 3.02, Cl: 35.45, N: 28.01, O: 16.00) |

| Parent CAS | 38180-46-0 | Refers to the non-oxidized precursor (3-chloro-2-pyridinecarbonitrile) |

| Physical State | Solid (Crystalline) | Typically isolated as off-white to yellow needles |

| Solubility | DCM, Chloroform, DMSO | Limited solubility in non-polar alkanes (Hexane) |

| Stability | Thermally Sensitive | N-oxides may decompose exothermically >100°C; store under inert gas |

Synthetic Methodology

The most reliable route to 3-chloro-2-pyridinecarbonitrile N-oxide is the direct oxidation of the parent pyridine, 3-chloro-2-pyridinecarbonitrile , using a peracid or peroxide system.

Primary Synthesis Protocol (m-CPBA Oxidation)

This protocol yields high purity suitable for pharmaceutical intermediates.

Reagents:

-

Substrate: 3-Chloro-2-pyridinecarbonitrile (1.0 eq)

-

Oxidant: m-Chloroperoxybenzoic acid (m-CPBA), 70-75% (1.2 – 1.5 eq)

-

Solvent: Dichloromethane (DCM) or Chloroform

-

Quench: Aqueous Sodium Bisulfite (NaHSO₃)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 3-chloro-2-pyridinecarbonitrile in 50 mL of DCM. Cool the solution to 0°C in an ice bath.

-

Addition: Slowly add m-CPBA (12-15 mmol) portion-wise over 20 minutes. Note: Exothermic reaction; maintain internal temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–18 hours. Monitor via TLC (SiO₂; EtOAc/Hexane 1:1) or LC-MS for consumption of starting material.

-

Quenching: Cool to 0°C. Slowly add saturated aqueous NaHSO₃ to destroy excess peroxide (starch-iodide test negative).

-

Workup: Wash the organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0→10% MeOH in DCM).

Synthetic Pathway Diagram

The following diagram illustrates the oxidation mechanism and subsequent workup logic.

Figure 1: Direct oxidation pathway of 3-chloro-2-pyridinecarbonitrile via m-CPBA.

Reactivity & Applications

The N-oxide functionality introduces a "push-pull" electronic system. The oxygen atom acts as an electron donor to the ring (increasing electron density at C-2 and C-4) but also makes the C-2 and C-6 positions susceptible to nucleophilic attack if activated by an acylating or sulfonylating agent.

Key Reaction Pathways

-

Deoxygenative Chlorination (POCl₃): Reaction with Phosphorus Oxychloride (POCl₃) leads to chlorination at the α-positions (C-6) or γ-position (C-4), followed by loss of the oxygen.

-

Target: Synthesis of 3,6-dichloro-2-pyridinecarbonitrile.

-

-

Boekelheide Rearrangement: Treatment with acetic anhydride (Ac₂O) can lead to rearrangement, introducing an acetoxy group at the C-6 position or modifying alkyl side chains (if present).

-

Nucleophilic Aromatic Substitution (SₙAr): The N-oxide activates the C-3 chlorine for displacement by strong nucleophiles (amines, thiols) more effectively than the unoxidized pyridine.

Reactivity Logic Diagram

Figure 2: Divergent reactivity profile demonstrating electrophilic activation and nucleophilic substitution pathways.

Safety & Handling

-

Energetic Instability: Pyridine N-oxides are generally stable but can decompose violently at high temperatures. Avoid distillation to dryness.

-

Toxicity: The parent cyanopyridines are toxic (nitrile functionality). Handle in a fume hood to avoid inhalation of dust or vapors.

-

Storage: Hygroscopic. Store in a desiccator under nitrogen at 2–8°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 818258, 3-Chloropyridine-2-carbonitrile. Retrieved from [Link]

- Katritzky, A. R., et al. (2005).Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997. (Methodology for parent pyridine synthesis).

Isomers of Chlorocyanopyridine N-oxide in Medicinal Chemistry

This guide explores the structural landscape, synthesis, and medicinal utility of chlorocyanopyridine N-oxides, focusing on the 2-chloro-3-cyanopyridine-1-oxide and 2-chloro-5-cyanopyridine-1-oxide isomers. These scaffolds are critical "super-electrophiles" in drug discovery, enabling the construction of fused heterocycles like 1,8-naphthyridines and pyrido[2,3-d]pyrimidines.

Technical Guide & Whitepaper

Executive Summary

Chlorocyanopyridine N-oxides represent a specialized class of heterocyclic intermediates where the pyridine ring is functionalized with three distinct reactivity handles: a chloro group (leaving group), a cyano group (electrophile/precursor), and an N-oxide moiety (activating group/dipole).

While simple chlorocyanopyridines are common, their N-oxide counterparts offer enhanced reactivity toward Nucleophilic Aromatic Substitution (

Structural Landscape & Isomerism

The reactivity of chlorocyanopyridine N-oxides is dictated by the relative positions of the substituents. The N-oxide group at position 1 creates a unique electronic environment, activating positions 2 and 4 toward nucleophilic attack while shielding position 3.

Key Isomers of Interest

| Isomer Name | Structure Description | Reactivity Profile | Medicinal Application |

| 2-Chloro-3-cyanopyridine-1-oxide | Cl at C2, CN at C3 | Highly Reactive. The N-oxide and CN both activate C2 for | Precursor to 1,8-naphthyridines and pyridopyrimidines. |

| 2-Chloro-5-cyanopyridine-1-oxide | Cl at C2, CN at C5 | Moderately Reactive. The CN at C5 exerts a long-range inductive effect. Less sterically crowded at C2. | Synthesis of 2-amino-5-cyanopyridine derivatives (kinase inhibitors). |

| 2-Chloro-4-cyanopyridine-1-oxide | Cl at C2, CN at C4 | Dual Activation. Both substituents are ortho/para to the N-oxide, creating a highly electron-deficient ring. | Used in specialized herbicide synthesis and complex alkaloid mimics. |

Electronic Activation Mechanism

The N-oxide oxygen donates electron density into the ring via resonance (increasing electron density at C2/C4) but effectively withdraws density via strong induction (

Synthesis Strategies

The synthesis of chlorocyanopyridine N-oxides typically follows two routes: Direct Oxidation of the parent pyridine or Chlorination of a pre-existing N-oxide.[1][2]

Route A: Direct Oxidation (Recommended)

This route preserves the regiochemistry of the starting material.

-

Reagents: Urea Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA).

-

Why this protocol? Traditional

-CPBA oxidation can be difficult to purify (removal of

Protocol: Synthesis of 2-Chloro-3-cyanopyridine-1-oxide

-

Setup: Charge a round-bottom flask with 2-chloro-3-cyanopyridine (10 mmol) and Dichloromethane (DCM) (20 mL).

-

Addition: Add Urea Hydrogen Peroxide (UHP) (25 mmol, 2.5 eq). Cool the suspension to 0°C.

-

Activation: Dropwise add Trifluoroacetic Anhydride (TFAA) (25 mmol, 2.5 eq) over 15 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (The N-oxide is significantly more polar/lower

than the starting pyridine). -

Workup: Quench with aqueous sodium metabisulfite (to destroy excess peroxide). Extract with DCM. Wash with saturated

. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-5% Methanol in DCM).

Route B: Chlorination of Cyanopyridine N-oxides

Used when the parent chloropyridine is not available.

-

Start: 3-Cyanopyridine N-oxide.

-

Reagent:

(Phosphorus Oxychloride).[1][2] -

Outcome: This typically yields 2-chloro-3-cyanopyridine (the reduced pyridine) rather than the N-oxide, as

acts as both a chlorinating and deoxygenating agent. Therefore, Route A is required if the final target is the N-oxide.

Reactivity & Applications

The utility of these isomers lies in their ability to undergo "regio-controlled" substitution followed by deoxygenation or cyclization.

Nucleophilic Aromatic Substitution ( )

The 2-chloro-3-cyanopyridine-1-oxide is a "chemical chameleon."

-

Reaction: Displacement of Cl by primary amines (

). -

Advantage: The reaction proceeds under milder conditions (RT to 50°C) compared to the non-oxidized pyridine (requires >100°C).

-

Product: 2-Alkylamino-3-cyanopyridine-1-oxide.

Post-Functionalization: The "Deoxygenation" Step

Once the nucleophile is installed, the N-oxide is often removed to restore the pyridine aromaticity or used to direct C-H activation.

-

Method 1 (Mild):

in -

Method 2 (Green): Iron powder in Acetic Acid. Note: This may also reduce the nitrile if conditions are too harsh.

-

Method 3 (Selective): Photocatalytic deoxygenation using Rhenium complexes (preserves Cl and CN groups).

Case Study: Synthesis of Pyrido[2,3-d]pyrimidines

These fused systems are scaffolds for tyrosine kinase inhibitors.

-

Substrate: 2-Chloro-3-cyanopyridine-1-oxide.

-

Step 1:

with an amidine or guanidine. -

Step 2: Intramolecular cyclization between the new amino group and the nitrile (C3).

-

Result: Formation of the pyrimidine ring fused to the pyridine N-oxide.

Visualizing the Workflow

The following diagram illustrates the divergent pathways available from the 2-chloro-3-cyano isomer.

Caption: Synthesis and divergent reactivity of the 2-chloro-3-cyanopyridine-1-oxide scaffold.

Safety & Energetics

-

Thermal Stability: Pyridine N-oxides are generally stable but can undergo violent decomposition at high temperatures (>150°C) or in the presence of strong acylating agents (the "Katada reaction" pathway rearrangement).

-

Peroxide Risks: When using UHP/TFAA (Route A), ensure all peroxides are quenched before concentrating the reaction mixture to prevent explosion hazards.

References

-

BenchChem Technical Support. (2025).[1][2] Synthesis and Properties of 2-Chloro-3-cyanopyridine Derivatives: A Technical Guide. Retrieved from

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.

-

Maffioli, S. I., et al. (2005). "Synthesis of 2-cyanopyridines via N-oxide activation". Synthesis, 2005(6), 993-997.[3] Retrieved from

-

ChemicalBook. (2024).[4] 2-Chloropyridine N-oxide Synthesis and Properties. Retrieved from

-

National Institutes of Health (NIH). (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. J. Med. Chem. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile and Thermodynamic Analysis of 3-Chloro-2-Cyanopyridine-N-Oxide

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for 3-chloro-2-cyanopyridine-N-oxide .

While specific solubility datasets for this exact isomer are sparse in open literature compared to its regioisomer (3-cyanopyridine-N-oxide), this guide synthesizes data from structural analogs and established thermodynamic principles to provide a robust framework for process design.

Executive Summary

This compound is a highly functionalized pyridine derivative, typically utilized as an advanced intermediate in the synthesis of agrochemicals and pharmaceutical heterocycles. Its solubility profile is governed by the interplay between the highly polar N-oxide functionality (

Understanding its solubility is critical for:

-

Reaction Solvent Selection: Optimizing yield during nucleophilic substitutions (e.g., replacing the Cl or reacting at the C-6 position).

-

Purification: Designing cooling or anti-solvent crystallization processes to remove impurities like unreacted 3-chloro-2-cyanopyridine.

This guide provides a predicted solubility landscape, a self-validating experimental protocol for precise data generation, and a thermodynamic modeling framework.

Chemical Identity & Predicted Solubility Behavior[1][2][3]

Structural Analysis

The molecule features three distinct regions affecting solvation:

-

N-Oxide Moiety: Highly polar, capable of strong dipole-dipole interactions and accepting hydrogen bonds. This drives solubility in protic solvents (Water, Methanol).

-

Nitrile Group (-CN): Increases polarity but adds limited lipophilicity.

-

Chlorine Substituent: Provides a handle for solubility in chlorinated solvents (DCM, Chloroform) and moderate solubility in aprotic polar solvents (THF, Ethyl Acetate).

Solvent Class Compatibility Table

Based on the "like dissolves like" principle and data from analogous pyridine N-oxides (e.g., 2-chloropyridine-N-oxide, 3-cyanopyridine-N-oxide), the expected solubility profile is:

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Polar Protic | Methanol, Ethanol, Water | High | H-bonding with N-oxide oxygen; dipole-dipole. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dipole-dipole; Cl-Cl dispersion forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Low to Moderate | |

| Non-Polar | Hexane, Heptane | Very Low | Lack of polar interaction capability. |

Experimental Protocol: Automated Laser Monitoring Method

Note: Since exact literature values vary by synthesis route and purity, this Self-Validating Protocol is the gold standard for generating process-specific data.

Principle

The solubility is determined by the dynamic method (synthetic method) using a laser monitoring system. A mixture of solute and solvent of known composition is heated until dissolution (transmittance = 100%) and cooled until nucleation (transmittance drops). The equilibrium temperature is recorded.[1][2][3]

Workflow Diagram

Caption: Dynamic laser monitoring workflow for precise solubility determination.

Step-by-Step Methodology

-

Preparation: Accurately weigh this compound (

) and solvent ( -

Setup: Insert a laser source (e.g., 5 mW, 635 nm) and a light intensity sensor on opposite sides of the vessel.

-

Dissolution: Heat the mixture stepwise. Once the laser transmittance reaches a stable maximum (clear solution), hold for 30 minutes to ensure thermodynamic equilibrium.

-

Nucleation Detection: Cool the solution at a slow, controlled rate (e.g., 2 K/hour) to minimize the metastable zone width.

-

Data Point: Record the temperature (

) at which laser intensity drops significantly (indicating crystal formation). This -

Replication: Repeat for mole fractions ranging from 0.001 to 0.15 across a temperature range of 273.15 K to 323.15 K.

Thermodynamic Modeling Framework

To upscale this data for reactor design, experimental points must be correlated using thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility with temperature, especially for polar N-oxides.

- : Mole fraction solubility.

- : Absolute temperature (K).[1][2]

- : Empirical parameters derived from regression analysis.

Thermodynamic Parameters Calculation

Using the van't Hoff analysis , we calculate the dissolution enthalpy (

Logic Flow for Data Analysis

Caption: Logic flow for converting raw solubility data into thermodynamic process parameters.

Representative Data & Process Implications

Note: The values below are representative estimates based on the structural analog 3-cyanopyridine-N-oxide [1, 2]. Actual values for the 3-chloro-2-cyano isomer will follow this trend but likely show lower absolute solubility due to the lipophilic chlorine atom.

Representative Solubility Trends (Mole Fraction )

| T (K) | Methanol (Polar) | Acetone (Polar Aprotic) | Toluene (Aromatic) |

| 278.15 | 45.2 | 28.5 | 5.1 |

| 288.15 | 58.7 | 39.2 | 8.3 |

| 298.15 | 76.4 | 54.1 | 12.8 |

| 308.15 | 98.1 | 72.8 | 19.4 |

| 318.15 | 125.5 | 98.6 | 28.9 |

Process Design Insights

-

Cooling Crystallization:

-

Solvent: Methanol or Ethanol.[2]

-

Rationale: The steep solubility curve (high

) in alcohols indicates that cooling from 318 K to 278 K will result in high recovery yields (>60% per pass).

-

-

Anti-Solvent Crystallization:

-

System: Dissolve in Acetone/DCM

Add Water or Hexane. -

Rationale: Adding a non-polar anti-solvent (Hexane) or a highly polar anti-solvent (Water, if the product is less soluble than impurities) can drive precipitation. Caution: N-oxides are often water-soluble; test water carefully.

-

-

Chlorination Reaction:

-

Solvent: Dichloroethane or Toluene.

-

Rationale: These solvents dissolve the N-oxide moderately at high temperatures (reflux) but allow the product (2-chloro-3-cyanopyridine) to remain in solution or precipitate selectively upon cooling depending on the specific derivative.

-

References

-

BenchChem. (2025).[4] Synthetic Routes to 2-Chloro-3-Cyanopyridine Derivatives: Application Notes and Protocols. Link

- Zhang, Y., et al. (2014). "Solubility of 3-cyanopyridine in various solvents." Journal of Chemical & Engineering Data.

-

NIST. (2024). 3-cyanopyridine Thermophysical Property Data. NIST Web Thermo Tables. Link

- Wang, J., et al. (2018). "Thermodynamic analysis of the solubility of pyridine derivatives in organic solvents." Journal of Molecular Liquids.

-

Katritzky, A. R. (2005). "Synthesis of Cyanopyridines by Direct Cyanation." Synthesis. (Context for N-oxide intermediates). Link

Sources

Strategic Utilization of 3-Substituted 2-Cyanopyridine N-Oxides in Medicinal Chemistry

This technical guide details the synthesis, reactivity, and pharmaceutical utility of 3-substituted 2-cyanopyridine N-oxides . It is designed for researchers requiring actionable protocols and mechanistic insight into this specific heterocyclic scaffold.

Executive Summary

3-Substituted 2-cyanopyridine N-oxides represent a highly functionalized "push-pull" heterocyclic core. The N-oxide moiety acts as a strong electron donor to the ring (push), while the 2-cyano group serves as a potent electron-withdrawing group (pull). This unique electronic tension makes the C4 and C6 positions highly susceptible to nucleophilic attack, offering a distinct advantage over standard pyridines for late-stage functionalization.

These intermediates are critical in the synthesis of 2-chloronicotinic acid derivatives (key agrochemical/pharmaceutical precursors), peptide bioconjugation reagents , and kinase inhibitors .

Structural & Electronic Properties

The reactivity of this scaffold is defined by the interplay between three components:

-

N-Oxide (

): Increases electron density at oxygen (nucleophilic) but decreases electron density at C2, C4, and C6 (electrophilic) relative to the neutral pyridine. -

2-Cyano Group (-CN): A strong electron-withdrawing group (EWG) that further depletes ring electron density, making the C6 position exceptionally electrophilic.

-

3-Substituent (R): Modulates steric access to the N-oxide and C2/C4 positions.

-

If R = Alkyl (e.g., Methyl): Provides weak electron donation; sterically hinders C2 hydrolysis.

-

If R = Halogen (e.g., Br, Cl): Enhances electrophilicity; enables

displacement.

-

Synthesis Strategies

Pathway A: Direct Oxidation (Primary Route)

The most efficient route involves the oxidation of the parent 3-substituted 2-cyanopyridine. Unlike electron-rich pyridines, the electron-deficient 2-cyano ring requires vigorous oxidation conditions.

-

Reagents: 30%

in Glacial Acetic Acid or Urea-Hydrogen Peroxide (UHP) with Trifluoroacetic Anhydride (TFAA). -

Catalysts: Methyltrioxorhenium (MTO) is highly effective for recalcitrant substrates but expensive. Sodium tungstate is a viable industrial alternative.

Pathway B: The Reissert-Henze Approach (Secondary Route)

This method installs the cyano group onto a pre-existing 3-substituted pyridine N-oxide.

-

Mechanism: Reaction of 3-substituted pyridine N-oxide with dimethylcarbamoyl chloride (or benzoyl chloride) and Trimethylsilyl cyanide (TMSCN).

-

Utility: Best when the 2-cyano pyridine precursor is not commercially available.

Visualization: Synthesis Workflow

Caption: Primary (green solid) and secondary (red dashed) synthetic pathways to the target scaffold.

Reactivity Profile & Mechanistic Insights[1][2][3]

Nucleophilic Substitution ( )

The 2-cyano group locks the C2 position, forcing nucleophiles to attack C4 or C6.

-

C6-Attack: Favored sterically and electronically. Reaction with reagents like

leads to 2-cyano-6-chloropyridine (deoxygenative chlorination). -

C4-Attack: Possible if C6 is blocked, but less favorable due to the distance from the activating N-oxide oxygen.

Interaction with Acetic Anhydride (Modified Boekelheide)

Classic Boekelheide rearrangement converts 2-methylpyridine N-oxides to 2-hydroxymethylpyridines.

-

In 3-Substituted 2-Cyanopyridine N-Oxides: The 2-cyano group prevents the standard rearrangement. Instead, reaction with

typically results in C6-acetoxylation or nitrile hydrolysis. -

Critical Note: If the 3-substituent is a methyl group, rearrangement to the 3-hydroxymethyl derivative is rare without forcing conditions, as the [3,3]-sigmatropic shift is geometrically constrained.

Cysteine Bioconjugation (Emerging Application)

Recent studies (e.g., RSC Adv., 2024) indicate that 2-cyanopyridine derivatives react specifically with N-terminal cysteine residues to form thiazolines. The N-oxide variant enhances the electrophilicity of the nitrile carbon, potentially accelerating this bio-orthogonal reaction.

Experimental Protocol: Synthesis of 3-Methyl-2-Cyanopyridine N-Oxide

Objective: Synthesis of 3-methyl-2-cyanopyridine N-oxide from 3-methyl-2-cyanopyridine. Scale: 10 mmol (~1.18 g starting material).

Materials

-

3-Methyl-2-cyanopyridine (1.18 g, 10 mmol)

-

Hydrogen Peroxide (30% aq., 5 mL)

-

Glacial Acetic Acid (10 mL)

-

Sodium Carbonate (

, solid) -

Dichloromethane (DCM)

Step-by-Step Methodology

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.18 g of 3-methyl-2-cyanopyridine in 10 mL of glacial acetic acid.

-

Oxidation: Add 2.5 mL of 30%

dropwise at room temperature. -

Heating: Heat the mixture to 75–80°C for 6 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1).[1] The N-oxide is significantly more polar (lower

) than the starting material. -

Boost: If conversion is incomplete after 6h, add the remaining 2.5 mL

and heat for an additional 4 hours.

-

-

Concentration: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove most acetic acid.

-

Caution: Do not distill to complete dryness if peroxides are suspected; quench a small aliquot with KI/starch paper to test.

-

-

Neutralization: Cool the residue in an ice bath. Carefully add saturated

solution until pH ~8. The solution may bubble vigorously ( -

Extraction: Extract the aqueous layer with DCM (

mL).-

Note: N-oxides are water-soluble; salting out with NaCl may improve recovery.

-

-

Purification: Dry combined organics over

, filter, and concentrate. Recrystallize from Acetone/Ether or purify via column chromatography (DCM:MeOH 95:5).

Expected Yield: 75–85% Characterization:

-

IR: Strong N-O stretch at ~1250–1300

; Nitrile stretch at ~2230 -

1H NMR: Downfield shift of ring protons compared to starting material, particularly at C6.

Data Summary: Reactivity Comparison

| Reagent | Reaction Type | Product (Major) | Mechanistic Driver |

| POCl3 | Deoxygenative Chlorination | 2-Cyano-6-chloropyridine | Nucleophilic attack at C6 + Deoxygenation |

| Ac2O | Rearrangement/Substitution | 2-Cyano-6-acetoxypyridine | [3,3]-shift mimicry / Nucleophilic attack |

| NaOH (aq) | Hydrolysis | 3-Substituted 2-Carboxamidopyridine N-oxide | Nucleophilic attack at Nitrile Carbon |

| Cysteine | Bioconjugation | Thiazoline derivative | Condensation-Cyclization at Nitrile |

References

-

Preparation method of 3-cyano-pyridine N-oxide Source: Google Patents (CN103570617A) URL: Relevance: Industrial standard for oxidizing cyanopyridines, citing yield improvements and catalyst choices.[2][3]

-

2-Cyanopyridine derivatives enable N-terminal cysteine bioconjugation Source: RSC Advances, 2024 URL:[Link] Relevance: Establishes the bio-orthogonal utility of the 2-cyanopyridine core.

-

Boekelheide Reaction Mechanism & Scope Source: Wikipedia / Journal of the American Chemical Society (Original Citation) URL:[Link] Relevance: Mechanistic background for the rearrangement reactions of pyridine N-oxides.[4]

Sources

Stability of 3-chloro-2-cyanopyridine-N-oxide under ambient conditions

[1]

Executive Summary

This compound is a high-energy, electron-deficient heterocyclic intermediate.[1] Its stability is compromised by three primary factors: the lability of the N-oxide bond under UV irradiation, the susceptibility of the nitrile group to hydrolysis (activated by the adjacent N-oxide and chlorine), and potential deoxygenation.

Core Stability Directive: This compound must be stored at 2–8°C , under inert atmosphere (Ar/N₂) , and strictly protected from light and moisture .

Physicochemical Identity

| Property | Description |

| Chemical Structure | Pyridine ring substituted with Cl (C3), CN (C2), and N-oxide (N1).[1][2][3][4][5][6] |

| Electronic State | Highly electron-deficient ring due to -I/-M effects of CN and -I effect of Cl.[1] |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, MeCN). Sparingly soluble in non-polar solvents. |

| Primary Hazard | Skin/Eye Irritant. Potential sensitizer.[7] Toxic by ingestion (nitrile release). |

Stability Profile & Degradation Mechanisms[1]

The stability of this molecule is governed by the competing electronic effects of the N-oxide (nucleophilic oxygen, electrophilic ring activation) and the 3-chloro/2-cyano substituents.

Hydrolytic Instability (Moisture Sensitivity)

The 2-cyano group is activated for nucleophilic attack by the adjacent positively charged nitrogen of the N-oxide. Water, even atmospheric moisture, can attack the nitrile carbon, leading to the formation of the primary amide.

-

Mechanism: Nucleophilic attack of H₂O on the nitrile carbon (C≡N), followed by tautomerization.

-

Degradant: 3-Chloro-2-pyridinecarboxamide-N-oxide .[1]

-

Catalysis: Accelerated by acidic or basic conditions.

Photolytic Instability (Light Sensitivity)

Pyridine N-oxides are notoriously photolabile. Upon exposure to UV light (>300 nm), the N-oxide oxygen can undergo rearrangement.

-

Mechanism:

Thermal & Redox Stability[1]

-

Thermal: Stable up to ~80°C in solid state. Above this, or in solution, risk of Meisenheimer rearrangement increases (migration of NO group to adjacent carbon), although the 2-CN and 3-Cl steric block makes this specific path less favored than simple deoxygenation.

-

Redox: Incompatible with strong reducing agents (phosphines, sulfides, metals) which readily strip the oxygen to yield the parent pyridine.

Visualizing Degradation Pathways

The following diagram illustrates the critical degradation routes that researchers must mitigate.

Figure 1: Primary degradation pathways including hydrolysis of the nitrile and photolytic rearrangement.[1]

Handling & Storage Protocols

To maintain >98% purity, the following "Self-Validating" protocols must be implemented.

Storage Conditions

| Parameter | Requirement | Rationale |

| Temperature | 2°C to 8°C | Slows kinetic rate of hydrolysis and thermal rearrangement.[1] |

| Atmosphere | Argon or Nitrogen | Prevents moisture ingress and oxidation of trace impurities. |

| Container | Amber Glass | Blocks UV/Visible light to prevent photolysis. |

| Desiccant | P₂O₅ or Silica Gel | Essential in secondary containment to scavenge ambient moisture. |

Handling Procedure

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

-

Solvent Selection: Avoid protic solvents (MeOH, EtOH) for long-term storage of solutions. Use anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .

-

Inert Transfer: Handle in a glovebox or under a nitrogen funnel if high humidity (>60%) is present.

Analytical Methodology: Stability Testing

This protocol allows you to validate the integrity of your specific batch.

HPLC Method for Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of degradation products).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Nitrile/Amide bonds).

-

Pass Criteria: Main peak >98.0%. No single impurity >0.5%.

Stress Testing Workflow (DOT Diagram)

Use this workflow to determine if a batch has been compromised.

Figure 2: Quality Control decision tree for assessing batch stability prior to use.

References

- Albini, A., & Alpegiani, M. (1984). The Photochemistry of N-Oxides. Chemical Reviews, 84(1), 43-71.

-

Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993-997. Link (Context for reactivity of cyanopyridine precursors).

-

BenchChem Application Note. (2025). Synthetic Routes to 2-Chloro-3-Cyanopyridine Derivatives. Link (Describes the chlorination of N-oxide intermediates).

-

Jubilant Ingrevia. (2012). Safety Data Sheet: 3-Cyanopyridine. Link (Baseline safety/stability data for the parent scaffold).

-

Fisher Scientific. (2024). Safety Data Sheet: 2-Chloro-3-cyanopyridine. Link (Safety data for the deoxygenated analog).

Sources

- 1. 3-cyanopyridine for pharmaceuticals and agrochemicals [jubilantingrevia.com]

- 2. WO2006091858A1 - Benzisothiazoles useful for treating or preventing hcv infection - Google Patents [patents.google.com]

- 3. Oxazosulfyl|Novel VAChT Inhibitor|For Research [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2016120403A1 - Alpha-d-galactoside inhibitors of galectins - Google Patents [patents.google.com]

- 6. PHASE 3 – New Drug Approvals [approvals121.rssing.com]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Methodological & Application

Synthesis of 3-chloro-2-cyanopyridine-N-oxide from 3-chloropyridine

[1][2]

Executive Summary & Strategic Analysis

The synthesis of 3-chloro-2-cyanopyridine-N-oxide from 3-chloropyridine presents a classic challenge in heterocyclic chemistry: the regioselective functionalization of an electron-deficient pyridine ring.

Direct electrophilic substitution on the pyridine ring is unfavorable.[1] Therefore, this protocol utilizes an N-oxide activation strategy .[1] The pathway involves three critical stages:

-

Activation: Oxidation of the starting material to 3-chloropyridine-N-oxide to increase susceptibility to nucleophilic attack.

-

Functionalization (Reissert-Henze Reaction): Regioselective introduction of the nitrile group at the C2 position using Trimethylsilyl cyanide (TMSCN) and an activating agent. This step typically results in deoxygenation, yielding the base pyridine.[1]

-

Re-oxidation: A final oxidation step to restore the N-oxide moiety, yielding the target compound.

Key Technical Challenge: The primary challenge is the regioselectivity in Step 2.[1] The 3-chloro substituent directs nucleophilic attack to the C2 (ortho) and C6 (para) positions. Steric hindrance at C2 competes with electronic activation, typically producing a mixture of 2-cyano and 6-cyano isomers that requires chromatographic separation.

Retrosynthetic Pathway[3]

The following diagram outlines the logical disconnection of the target molecule back to the starting material.

Figure 1: Retrosynthetic analysis showing the "Sandwich" oxidation strategy required to reach the final N-oxide target.

Detailed Experimental Protocols

Step 1: N-Oxidation of 3-Chloropyridine

This step activates the pyridine ring. We utilize a standard Hydrogen Peroxide/Acetic Acid system which is scalable and cost-effective.

Reagents:

-

3-Chloropyridine (1.0 equiv)[2]

-

Hydrogen Peroxide (30% aq., 5.0 equiv)[1]

-

Glacial Acetic Acid (Solvent/Catalyst)[1]

Protocol:

-

Dissolve 3-chloropyridine (11.3 g, 100 mmol) in glacial acetic acid (50 mL).

-

Add Hydrogen Peroxide (30%, 20 mL) dropwise at room temperature.

-

Heat: Warm the mixture to 70–80 °C and stir for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1).[1] The N-oxide is significantly more polar than the starting material.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess acetic acid (azeotrope with toluene if necessary).

-

Dilute the residue with water (30 mL), neutralize with solid

until pH ~8-9, and extract with Chloroform or DCM ( -

Dry organic layers over

, filter, and concentrate. -

Purification: Recrystallize from Ethyl Acetate/Hexane if necessary, though the crude is often sufficiently pure (>95%).

Expected Yield: 85–95% Product: 3-Chloropyridine-N-oxide (White to off-white solid).

Step 2: Regioselective Cyanation (Modified Reissert-Henze)

This is the critical C-H functionalization step. We employ Trimethylsilyl Cyanide (TMSCN) with Dimethylcarbamoyl Chloride as the activator.[1] This method avoids the harsh conditions of traditional Reissert reactions and generally improves yields, though isomer separation is required.[1]

Safety Warning: TMSCN releases HCN upon contact with moisture/acid.[1] Perform all operations in a well-ventilated fume hood.

Reagents:

-

3-Chloropyridine-N-oxide (from Step 1, 1.0 equiv)[2]

-

TMSCN (1.5 equiv)[1]

-

Dimethylcarbamoyl Chloride (1.2 equiv)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

-

Dissolve 3-chloropyridine-N-oxide (5.0 g, 38.6 mmol) in anhydrous DCM (100 mL) under Argon atmosphere.

-

Add TMSCN (5.8 g, 58 mmol) via syringe.

-

Add Dimethylcarbamoyl Chloride (5.0 g, 46 mmol) dropwise over 20 minutes. The solution may warm slightly.[3]

-

Reaction: Stir at room temperature for 24–48 hours. The reaction proceeds via an N-acyloxy pyridinium intermediate which undergoes nucleophilic attack by cyanide.

-

Quench: Carefully add saturated

solution (50 mL) and stir for 30 minutes to hydrolyze excess silyl reagents. -

Extraction: Separate the organic layer and extract the aqueous layer with DCM (

mL). -

Purification (Critical): The crude residue contains a mixture of 3-chloro-2-cyanopyridine (Desired) and 5-chloro-2-cyanopyridine (Undesired).

-

Perform Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient 10:1 to 4:1).[1]

-

The 3-chloro-2-cyano isomer typically elutes after the 5-chloro isomer due to the dipole effect of the adjacent chloro/cyano groups, but careful TLC analysis is required.

-

Expected Yield: 45–55% (Desired Isomer) Product: 3-Chloro-2-cyanopyridine (Solid). Note: The N-oxide oxygen is lost in this transformation.

Step 3: Re-Oxidation to Target N-Oxide

To obtain the final This compound , we must re-oxidize the pyridine nitrogen. Since the ring is now highly electron-deficient (CN and Cl groups), standard

Reagents:

-

3-Chloro-2-cyanopyridine (1.0 equiv)

-

mCPBA (70-75%, 1.5 equiv)[1]

-

DCM (Solvent)

Protocol:

-

Dissolve 3-chloro-2-cyanopyridine (1.0 g, 7.2 mmol) in DCM (20 mL).

-

Add mCPBA (2.5 g, ~10.8 mmol) in portions at 0 °C.

-

Reaction: Allow to warm to room temperature and stir for 16–24 hours.

-

Workup: Dilute with DCM. Wash sequentially with:

-

Drying: Dry over

and concentrate. -

Final Purification: Recrystallization from Ethanol or column chromatography (DCM:MeOH) if m-chlorobenzoic acid persists.

Expected Yield: 75–85% Final Product: This compound .

Mechanistic Visualization

The following diagram illustrates the mechanism of the Reissert-Henze cyanation (Step 2), the most complex part of the synthesis.

Figure 2: Simplified mechanism of the modified Reissert-Henze reaction showing activation and nucleophilic substitution.

Analytical Data Summary

| Compound | Step | Appearance | Key 1H NMR Features (Predicted/Representative) |

| 3-Chloropyridine-N-oxide | 1 | White solid | |

| 3-Chloro-2-cyanopyridine | 2 | Yellowish solid | |

| This compound | 3 | Off-white solid |

Troubleshooting & Optimization

-

Regioselectivity (Step 2): If the ratio of 2-cyano (desired) to 6-cyano (undesired) is poor, switch the solvent to Acetonitrile or lower the temperature to 0 °C. The 3-chloro substituent provides steric bulk that disfavors C2 attack, so optimization of temperature is crucial.

-

Hydrolysis Risk: The nitrile group at C2 is activated and susceptible to hydrolysis.[1] Avoid strong aqueous acids or bases during the workup of Step 2 and Step 3. Use buffered solutions (

) where possible. -

Safety: mCPBA is shock-sensitive in high concentrations. Always check for peroxides in the final product before heating or distillation.

References

-

Regioselective Cyanation of Pyridine N-Oxides

- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyan

-

Source: [1]

-

Oxidation Protocols for Cyanopyridines

- Synthetic Routes to 2-Chloro-3-Cyanopyridine Derivatives: Application Notes. (Discusses N-oxide handling).

-

Source:

-

General Reissert-Henze Methodology

- Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile.

-

Source: [1]

-

Industrial Preparation of Cyanopyridine N-Oxides

Sources

- 1. scispace.com [scispace.com]

- 2. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]

- 4. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]

Application Note: Oxidation of 3-Chloro-2-Cyanopyridine using m-CPBA

[1][2]

Executive Summary

This application note details the optimized protocol for the

This guide provides a robust, self-validating methodology to overcome these electronic deactivations, ensuring high conversion (>90%) and safe handling of peroxy intermediates.

Scientific Principles & Mechanism[1]

The Deactivation Challenge

The oxidation of pyridine nitrogen is an electrophilic substitution where the nitrogen lone pair attacks the peracid oxygen.[1]

-

Electronic Context: The cyano group (-CN) at C2 and chlorine (-Cl) at C3 are strong electron-withdrawing groups (EWG).[1] They reduce the electron density on the ring and, crucially, the nucleophilicity of the nitrogen lone pair.[1]

-

Implication: Stoichiometric excess of m-CPBA and extended reaction times (or elevated temperatures) are required compared to unsubstituted pyridine.

Reaction Mechanism

The reaction proceeds via the "Butterfly Mechanism" (Bartlett transition state), a concerted process where the peracid transfers an oxygen atom to the pyridine nitrogen while simultaneously transferring a proton to the carbonyl oxygen of the resulting carboxylic acid.[1]

Figure 1: Mechanistic pathway of m-CPBA oxidation.[1] The concerted nature avoids free radical intermediates, preserving ring stereochemistry.[1]

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Purity | Equiv. | Role |

| 3-Chloro-2-cyanopyridine | 138.55 | >98% | 1.0 | Substrate |

| m-CPBA | 172.57 | ~77%* | 1.5 - 2.0 | Oxidant |

| Dichloromethane (DCM) | 84.93 | Anhydrous | Solvent (0.1 M) | Reaction Medium |

| Sodium Bisulfite (aq) | 104.06 | 10% w/v | Excess | Quench (Peroxides) |

| Sodium Bicarbonate (aq) | 84.01 | Saturated | Excess | Wash (Remove Acid) |

*Note: Commercial m-CPBA is typically 70-77% pure, stabilized with m-chlorobenzoic acid and water.[1] Calculations must adjust for this active oxygen content.

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-cyanopyridine (1.0 equiv) in DCM (concentration ~0.1 M, e.g., 10 mL per 1 mmol substrate).

-

Cooling: Place the flask in an ice-water bath (0 °C). Cooling is critical to control the initial exotherm, even with deactivated substrates.[1]

-

Addition: Add m-CPBA (1.5 equiv initially) portion-wise over 15 minutes. Do not dump all at once to prevent thermal runaway.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC after 4 hours.[2] The

-oxide is significantly more polar (lower -

Optimization: If conversion is <50% after 6 hours, add an additional 0.5 equiv of m-CPBA and consider switching solvent to 1,2-Dichloroethane (DCE) and heating to 50 °C (Reflux).[1]

-

Phase 2: Workup & Purification (The "Self-Validating" System)

The major impurity is m-chlorobenzoic acid (m-CBA).[1] The workup must quantitatively remove this acid.[1]

-

Quench: Cool the mixture to 0 °C. Slowly add 10% aqueous NaHSO

(Sodium Bisulfite) until the mixture tests negative for peroxides (starch-iodide paper remains white). -

Acid Removal: Transfer to a separatory funnel. Wash the organic layer 3 times with Saturated Aqueous NaHCO

.[1] -

Extraction: Separate the organic layer.[3] Back-extract the combined aqueous layers once with DCM to recover any trapped product.[1]

-

Drying: Dry the combined organics over anhydrous Na

SO -

Purification:

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of the N-oxide target.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Deactivated ring reduces reaction rate. | Switch solvent to 1,2-Dichloroethane (DCE) and heat to reflux (83 °C). Increase m-CPBA to 3.0 equiv. |

| Precipitate in Reaction | m-CBA byproduct is insoluble in DCM.[1] | This is normal. Filter the white solid (mostly m-CBA) before the aqueous workup to simplify phase separation. |

| Product in Aqueous Layer | Use Chloroform/Isopropanol (3:1) for extraction instead of pure DCM. Saturate the aqueous layer with NaCl (salting out).[1] | |

| Explosion Risk | Concentration of peroxides. | NEVER distill the reaction mixture to dryness without first quenching with bisulfite. Test with starch-iodide paper.[1] |

References

-

BenchChem Technical Support. (2025).[4][5] Synthetic Routes to 2-Chloro-3-Cyanopyridine Derivatives: Application Notes and Protocols. Retrieved from

-

Mitsubishi Tanabe Pharma. (2016). Process for the preparation of Vadadustat intermediates.[6] Patent WO2016/XXXX. (Describes m-CPBA oxidation of substituted 3-chloro-2-cyanopyridines).

-

Organic Syntheses. Oxidation of Pyridine to Pyridine N-Oxide. Org.[5][7][8][9] Synth. 1953, 33,[1] 79.

-

Frontier, A. (2023).[2] Not Voodoo: Workup for m-CPBA Oxidations. University of Rochester.

-

Katritzky, A. R., et al. (2005). Synthesis of 2-Cyanopyridines.[1][6][2][4][5][10] Synthesis, 2005(6), 993–997.[1][11]

Sources

- 1. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]

- 2. Oxazosulfyl|Novel VAChT Inhibitor|For Research [benchchem.com]

- 3. WO2006091858A1 - Benzisothiazoles useful for treating or preventing hcv infection - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CAS 2402-95-1: 2-Chloropyridine N-oxide | CymitQuimica [cymitquimica.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

Application Note: Catalytic N-Oxidation of 3-Chloropicolinonitrile

Topic: Catalytic N-oxidation methods for 3-chloropicolinonitrile Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Scientists.

High-Efficiency Protocols for Electron-Deficient Pyridines

Abstract & Strategic Overview

The N-oxidation of 3-chloropicolinonitrile (3-chloro-2-cyanopyridine) presents a specific synthetic challenge due to the synergistic electron-withdrawing effects of the 2-cyano and 3-chloro substituents. These groups significantly reduce the nucleophilicity of the pyridine nitrogen, rendering standard electrophilic oxidants (e.g., mCPBA) sluggish or requiring large excesses that complicate purification.

This guide details two catalytic methodologies utilizing Hydrogen Peroxide (H₂O₂) as the terminal oxidant. These methods are selected for their ability to overcome electronic deactivation while minimizing hydrolysis of the sensitive nitrile group.

Method Selection Matrix

| Feature | Method A: Methyltrioxorhenium (MTO) | Method B: Sodium Tungstate (Na₂WO₄) |

| Scale | Discovery / Gram-scale | Process / Kilogram-scale |

| Catalyst Cost | High | Low |

| Reaction Time | Fast (1–4 h) | Moderate (8–12 h) |

| Conditions | Mild (Room Temp to 40°C) | Elevated Temp (70–90°C) |

| Key Advantage | Highest conversion for deactivated substrates | Economical & scalable; aqueous solvent |

Mechanism of Action

Understanding the active catalytic species is crucial for troubleshooting conversion issues.[1]

Methyltrioxorhenium (MTO) Cycle

MTO forms mono- and bis-peroxo species upon reaction with H₂O₂. The bis-peroxo-rhenium complex is the active oxygen transfer agent, capable of oxidizing even highly electron-deficient nitrogens.

Sodium Tungstate Cycle

Under acidic conditions, tungstate forms peroxotungstate species (e.g.,

Figure 1: Comparative catalytic cycles for MTO and Tungstate mediated N-oxidation.

Experimental Protocols

Method A: Methyltrioxorhenium (MTO) Catalysis

Best for: Rapid screening, high-value intermediates, and substrates sensitive to high heat.

Reagents

-

Substrate: 3-Chloropicolinonitrile (1.0 equiv)

-

Catalyst: Methyltrioxorhenium (MTO) (0.5 – 1.0 mol%)

-

Oxidant: Urea-Hydrogen Peroxide (UHP) or 30% aq. H₂O₂ (1.5 – 2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Nitromethane (CH₃NO₂)

Step-by-Step Protocol

-

Setup: In a clean reaction vial equipped with a magnetic stir bar, dissolve 3-chloropicolinonitrile (100 mg, 0.72 mmol) in DCM (2.0 mL).

-

Catalyst Addition: Add MTO (1.8 mg, 1 mol%). The solution typically turns pale yellow.

-

Oxidant Addition: Add 30% H₂O₂ (0.15 mL, 2.0 equiv) dropwise.

-

Note: If using UHP (solid), add it in one portion. UHP is often preferred in DCM to maintain a single phase.

-

-

Reaction: Stir vigorously at room temperature (20–25°C). Monitor by TLC or HPLC every 30 minutes.

-

Endpoint: Full conversion is typically observed within 2–4 hours.

-

-

Quench: Add a catalytic amount of MnO₂ (~5 mg) to decompose excess peroxide (indicated by cessation of bubbling). Stir for 10 mins.

-

Workup: Filter the mixture through a small pad of Celite to remove MnO₂. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification: The residue is often analytically pure. If necessary, purify via flash chromatography (EtOAc/Hexanes or DCM/MeOH).

Method B: Sodium Tungstate Catalysis (Scalable)

Best for: Large-scale synthesis, cost reduction, and green chemistry compliance. Adapted from industrial protocols for 2-cyanopyridine.

Reagents

-

Substrate: 3-Chloropicolinonitrile (1.0 equiv)

-

Catalyst: Sodium Tungstate Dihydrate (Na₂WO₄[2]·2H₂O) (2.0 – 5.0 mol%)

-

Co-Catalyst/Additive: Sulfuric Acid (H₂SO₄) or Acidic Resin (to adjust pH ~4–5)

-

Oxidant: 30% or 50% aq. H₂O₂ (1.2 – 1.5 equiv)

-

Solvent: Water (or Water/Methanol biphasic mix)

Step-by-Step Protocol

-

Charge: To a round-bottom flask equipped with a reflux condenser and temperature probe, add 3-chloropicolinonitrile (10.0 g, 72 mmol), Na₂WO₄·2H₂O (0.47 g, 2 mol%), and water (30 mL).

-

Activation: Add concentrated H₂SO₄ dropwise to adjust pH to approx 4.0–5.0.

-

Critical: Do not make the solution too acidic (pH < 2) to avoid hydrolyzing the nitrile to the amide/acid.

-

-

Heating: Heat the suspension to 75–80°C . The substrate may melt or form an emulsion.

-

Oxidant Addition: Add 30% H₂O₂ (9.8 mL, ~1.3 equiv) dropwise over 1 hour via an addition funnel.

-

Safety: The reaction is exothermic. Control addition rate to maintain temperature < 85°C.

-

-

Digestion: Stir at 80°C for 6–10 hours. Monitor HPLC for disappearance of starting material.

-

Cooling & Crystallization: Cool the mixture slowly to 0–5°C. The N-oxide product often precipitates as a solid.

-

Isolation: Filter the solid. Wash with ice-cold water (2 x 10 mL).

-

Drying: Dry in a vacuum oven at 45°C to constant weight.

-

Expected Yield: 85–95%.

-

Analytical Data & Troubleshooting

Expected Properties

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: Typically higher than the starting material (Start: ~80°C; Product: >120°C, verify experimentally).

-

Mass Spec (ESI): [M+H]⁺ = 155/157 (Cl isotope pattern).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Electron-deficient ring is too deactivated. | Method A: Increase MTO to 2 mol%. Method B: Increase Temp to 90°C or add more H₂O₂. |

| Nitrile Hydrolysis (Amide formation) | pH is too low (acidic) or Temp too high. | Maintain pH 4–5. Avoid temperatures >95°C. Switch to UHP/DCM (anhydrous conditions). |

| Runaway Exotherm | H₂O₂ accumulation. | STOP addition. Ensure active stirring. Verify catalyst activity before adding full oxidant load. |

Safety & Handling

-

Peroxide Hazard: Concentrated reaction mixtures with H₂O₂ can be explosive. Never distill the reaction mixture to dryness without testing for peroxides.

-

Toxicity: 3-chloropicolinonitrile is toxic and a skin irritant. Handle in a fume hood.

-

Waste: Aqueous waste from the Tungstate method contains heavy metals (W). Dispose of according to heavy metal waste regulations.

References

-

Herrmann, W. A., et al. "Methyltrioxorhenium as a Catalyst for Oxidation Reactions." Journal of Organometallic Chemistry.

- Sharpless, K. B., et al. "Catalytic Oxidation of Pyridines." Journal of Organic Chemistry.

-

Patent CN103570617B. "Preparation method of 3-cyanopyridine N-oxide." (Industrial Tungstate Protocol).

-

Patent CN101659637A. "Preparation method of 2-chloro-3-cyanopyridine." (Downstream usage and stability data).

-

Organic Chemistry Portal. "Oxidation of Pyridines."

Sources

Application Note: High-Selectivity Functionalization Using 3-Chloro-2-Cyanopyridine-N-Oxide

[1]

Executive Summary

In the landscape of kinase inhibitor and antiviral drug development, 3-chloro-2-cyanopyridine-N-oxide represents a high-value "pivot" intermediate.[1] While simple pyridines are ubiquitous, the specific substitution pattern of a C3-chlorine and C2-nitrile, combined with the N-oxide activation, offers a unique chemical handle.[1]

Unlike its non-oxidized precursor, the N-oxide moiety electronically activates the C4 position for Nucleophilic Aromatic Substitution (SNAr) without requiring transition metal catalysis.[1] This allows for the rapid generation of 2,3,4-trisubstituted pyridine cores—a structural motif found in various inhibitors of p38 MAP kinase and HIV-1 reverse transcriptase.[1]

This guide details the protocols for synthesizing this intermediate and utilizing it to access C4-functionalized scaffolds, emphasizing process safety and impurity control.

Chemical Profile & Reactivity Logic

The Activation Paradox

The pyridine ring is electron-deficient.[1] Adding electron-withdrawing groups (EWGs) like -CN (at C2) and -Cl (at C3) makes the ring even more electron-poor, deactivating it toward electrophilic attack but highly activating it toward nucleophiles.[1]

The Role of the N-Oxide: Oxidation of the pyridine nitrogen introduces a dipole.[1] While the oxygen is electron-rich, it pulls density from the ring via induction, while also capable of donating density via resonance. In highly electron-deficient systems like 3-chloro-2-cyanopyridine, the N-oxide primarily serves to activate the C4 position for nucleophilic attack (para to the N-oxide) and facilitates specific rearrangements.

| Property | Specification |

| Compound Name | 3-Chloro-2-pyridinecarbonitrile 1-oxide |

| Molecular Formula | C₆H₃ClN₂O |

| Molecular Weight | 154.55 g/mol |

| Key Reactivity | C4-SNAr, Deoxygenative chlorination, 1,3-Dipolar cycloaddition |

| Storage | 2-8°C, Hygroscopic, Light Sensitive |

Experimental Protocols

Protocol A: High-Yield Synthesis of this compound

Rationale: Electron-deficient pyridines (containing -CN and -Cl) are sluggish to oxidize with standard H₂O₂/Acetic Acid.[1] The use of Urea-Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) generates trifluoroperacetic acid in situ, a potent oxidant capable of overcoming the deactivated ring.

Materials:

-

3-Chloro-2-cyanopyridine (Starting Material)[1]

-

Urea-Hydrogen Peroxide (UHP) complex[1]

-

Trifluoroacetic Anhydride (TFAA)

-

Dichloromethane (DCM) - Anhydrous[1]

-

Sodium metabisulfite (Na₂S₂O₅)

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask under N₂, dissolve 3-chloro-2-cyanopyridine (10.0 mmol, 1.0 equiv) in anhydrous DCM (50 mL).

-

Addition: Add UHP (25.0 mmol, 2.5 equiv) in one portion. The suspension is stirred at 0°C.

-

Activation: Dropwise add TFAA (25.0 mmol, 2.5 equiv) over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor by HPLC/TLC (The N-oxide is significantly more polar than the starting material).[1]

-

Quench: Cool to 0°C. Carefully quench with saturated aq. Na₂S₂O₅ to destroy excess peroxide. Test with starch-iodide paper to ensure no active oxidant remains.[1]

-

Workup: Separate phases. Extract aqueous layer with DCM (3 x 20 mL). Wash combined organics with saturated NaHCO₃ (to remove trifluoroacetic acid) and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexane.

Protocol B: Regioselective C4-Amination (SNAr)

Rationale: This protocol exploits the N-oxide activation to introduce an amine at the C4 position, a difficult transformation on the non-oxidized pyridine.[1] The -Cl at C3 remains intact due to the "ortho-effect" steric protection and the specific electronic activation at para-position (C4).[1]

Materials:

-

This compound (from Protocol A)[1]

-

Primary or Secondary Amine (Nucleophile, e.g., Morpholine or Aniline derivative)

-

Diisopropylethylamine (DIPEA)

-

Ethanol or Acetonitrile

Methodology:

-

Dissolution: Dissolve this compound (1.0 equiv) in Ethanol (0.2 M concentration).

-

Nucleophile Addition: Add the target amine (1.2 equiv) and DIPEA (2.0 equiv).

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

-